

Technical Guide: 1,3-Dithiolane-2-carboxylic Acid

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Compound of Interest

Compound Name: 1,3-Dithiolane-2-carboxylic acid

CAS No.: 5616-65-9

Cat. No.: B1330304

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Advanced Scaffolds in Medicinal Chemistry & Organic Synthesis

Executive Summary

1,3-Dithiolane-2-carboxylic acid (CAS: 5616-65-9) is a sulfur-containing heterocyclic building block that serves as a critical intermediate in organic synthesis and drug discovery.^{[1][2]} Structurally, it represents a stable, protected form of glyoxylic acid, where the aldehyde carbonyl is masked as a cyclic dithioacetal.^[2]

Unlike its isomer 1,2-dithiolane (the core of α -lipoic acid), the 1,3-dithiolane ring is not a disulfide but a thioacetal. This distinction is pivotal: 1,3-dithiolanes are chemically stable under basic conditions but can be selectively hydrolyzed or desulfurized, making them invaluable for carbonyl protection, umpolung (acyl anion) chemistry, and as bioisosteric scaffolds in peptidomimetics and radioprotective agents.^[2]

Chemical Identity & Structural Architecture

2.1 Molecular Specifications

Property	Data
IUPAC Name	1,3-Dithiolane-2-carboxylic acid
CAS Number	5616-65-9
Molecular Formula	C ₄ H ₆ O ₂ S ₂
Molecular Weight	150.22 g/mol
Physical State	Viscous oil or low-melting solid (dependent on purity)
Solubility	Soluble in DCM, CHCl ₃ , MeOH; sparingly soluble in water
pKa	~3.5–4.0 (Carboxylic acid moiety)

2.2 Structural Analysis

The molecule consists of a five-membered ring containing two sulfur atoms at positions 1 and 3.^[2] The carbon at position 2 (the acetal carbon) bears the carboxylic acid group.^[2]

- **Stability:** The dithiolane ring is significantly more stable to acid and base hydrolysis than its oxygen analog (1,3-dioxolane).^[2]
- **Electronic Effects:** The two sulfur atoms stabilize the C2-position, allowing for unique reactivity patterns (e.g., stabilization of α -carbanions in ester derivatives).^[2]
- **Stereochemistry:** While the parent molecule is achiral, substitution at C4 or C5 introduces chirality.^[2] The C2 position is pro-chiral; however, in the acid form, it is achiral unless the ring is substituted.^[2]

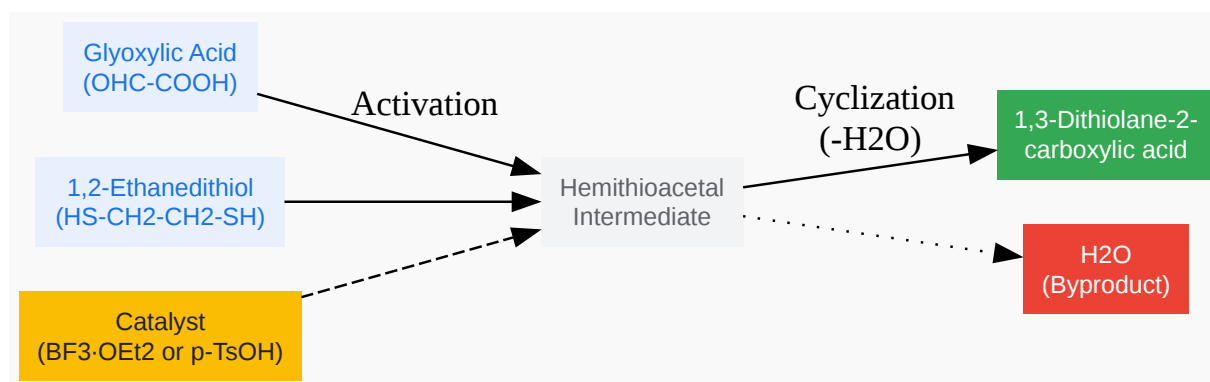
Synthesis & Production

The industrial and laboratory synthesis of **1,3-dithiolane-2-carboxylic acid** follows a classic thioacetalization protocol.^[2] This involves the condensation of glyoxylic acid monohydrate with 1,2-ethanedithiol in the presence of a Lewis or Brønsted acid catalyst.^[2]

3.1 Reaction Mechanism

The reaction proceeds via the activation of the aldehyde carbonyl of glyoxylic acid, followed by nucleophilic attack by the dithiol.[2] The formation of the five-membered ring is thermodynamically driven by the chelate effect and the removal of water.[2]

3.2 Visualization: Synthetic Pathway



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Figure 1: Acid-catalyzed condensation of glyoxylic acid and 1,2-ethanedithiol.[2]

Reactivity Profile & Synthetic Utility

The utility of **1,3-dithiolane-2-carboxylic acid** lies in its ability to access three distinct chemical pathways:

4.1 Umpolung (Polarity Inversion)

While the acid proton interferes with direct lithiation, the ethyl ester derivative (Ethyl 1,3-dithiolane-2-carboxylate) allows for deprotonation at the C2 position using strong bases (e.g., LDA, n-BuLi).

- Mechanism: The resulting lithio-species acts as an acyl anion equivalent, capable of attacking electrophiles (alkyl halides, aldehydes).[2]
- Result: After hydrolysis, this yields α -keto acids or 1,2-diketones, effectively reversing the polarity of the original glyoxylic carbonyl.[2]

4.2 Desulfurization (Raney Nickel)

Treatment with Raney Nickel reduces the dithiolane ring to a methylene group (-CH₂-).[2]

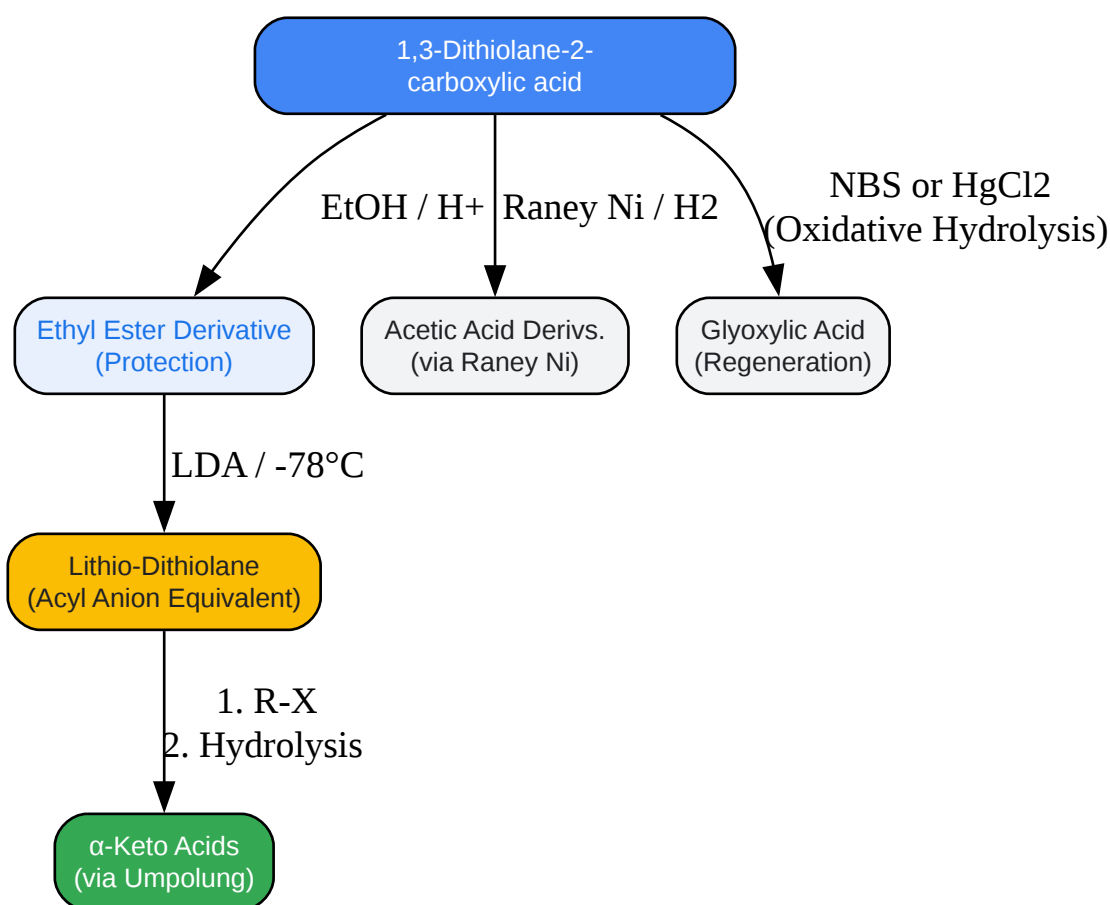
- Application: Converts the glyoxylic acid moiety directly into acetic acid derivatives, providing a method to introduce a methyl group or reduce carbonyls under neutral conditions.[2]

4.3 Oxidative Hydrolysis (Deprotection)

The dithiolane ring is stable to simple aqueous acid/base but can be removed to regenerate the carbonyl using "soft" electrophiles that have high affinity for sulfur.[2]

- Reagents: Mercuric salts (HgCl_2), Iodine (I_2), or N-Bromosuccinimide (NBS).[2]

4.4 Visualization: Reactivity Map



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Figure 2: Divergent synthetic pathways available from the core scaffold.[2]

Biological & Pharmaceutical Applications

5.1 Drug Design Scaffold

The 1,3-dithiolane moiety is increasingly recognized as a "privileged scaffold" in medicinal chemistry.[2]

- Bioisostere: It serves as a bulky, lipophilic bioisostere for phenyl or cyclohexyl rings, improving metabolic stability against hydroxylation.[2]
- Sigma Receptor Modulators: Chiral derivatives of 1,3-dithiolane (specifically spiro-derivatives) have shown nanomolar affinity as sigma receptor modulators, with potential applications in treating metastatic melanoma.[2]
- Antiviral Agents: Nucleoside analogs incorporating the dithiolane ring (in place of the ribose sugar) have been investigated for HIV reverse transcriptase inhibition.[2]

5.2 Radioprotection

Sulfur-containing heterocycles are classic radioprotective agents.[2] The dithiolane ring can scavenge free radicals generated by ionizing radiation.[2] Although less active than the disulfide-bridged 1,2-dithiolanes (lipoic acid), 1,3-dithiolanes provide a stable pool of sulfur that can be metabolically accessed.

Experimental Protocols

Protocol A: Synthesis of **1,3-Dithiolane-2-carboxylic Acid**

This protocol utilizes Boron Trifluoride etherate as a Lewis Acid catalyst.[2]

Reagents:

- Glyoxylic acid monohydrate (10 mmol)[2]
- 1,2-Ethanedithiol (11 mmol)[2]
- $\text{BF}_3 \cdot \text{OEt}_2$ (Catalytic, 0.5 mmol)
- Dichloromethane (DCM) (Anhydrous, 50 mL)

Step-by-Step Methodology:

- Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (N_2). Add Glyoxylic acid monohydrate and suspend in anhydrous DCM.
- Addition: Add 1,2-Ethanedithiol via syringe. The mixture may remain heterogeneous.[2]
- Catalysis: Cool the reaction to $0^\circ C$ in an ice bath. Dropwise add $BF_3 \cdot OEt_2$.
- Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor via TLC (Stain: $KMnO_4$; Product spot will be UV active and distinct from starting dithiol).[2]
- Workup: Quench carefully with saturated $NaHCO_3$ solution (Caution: Gas evolution). Extract the aqueous layer with DCM (3x).[2]
- Purification: Wash combined organics with brine, dry over Na_2SO_4 , and concentrate in vacuo. The crude oil can be crystallized from cold Hexane/EtOAc if solidification is required, or used directly.[2]

Protocol B: Deprotection (Regeneration of Carbonyl)

Reagents:

- 1,3-Dithiolane derivative (1 mmol)[1]
- N-Bromosuccinimide (NBS) (4 mmol)[2]
- Acetone/Water (9:1)[2]

Methodology:

- Dissolve the dithiolane in Acetone/Water at $0^\circ C$.
- Add NBS in small portions (exothermic). The solution will turn orange/red.[2]
- Stir for 15 minutes at $0^\circ C$.
- Quench with saturated Na_2SO_3 (sodium sulfite) to destroy excess bromine (color fades to yellow/colorless).[2]
- Extract with ether/DCM to recover the deprotected carbonyl compound.[2]

Safety & Handling (MSDS Summary)

Hazard Class	Statement	Precaution
Skin Irritant	Causes skin irritation (H315)	Wear nitrile gloves; wash immediately upon contact.[2]
Eye Irritant	Causes serious eye irritation (H319)	Use safety goggles; access to eye wash station is mandatory. [2]
Odor	Strong, unpleasant sulfur stench	Fume Hood Mandatory. Bleach (NaClO) neutralizes the smell on glassware.[2]
Toxicity	Harmful if swallowed (H302)	Do not eat/drink in the lab.[2] Store away from oxidizers.[2]

Waste Disposal: All sulfur-containing waste must be segregated into a dedicated "Thiol/Sulfide" waste stream to prevent cross-reaction with oxidizers in general organic waste.[2]

References

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